Cas no 2229578-26-9 (3-(4-fluoro-3-nitrophenyl)propane-1-thiol)

3-(4-Fluoro-3-nitrophenyl)propane-1-thiol is a fluorinated aromatic thiol compound characterized by its nitro and thiol functional groups. The presence of both electron-withdrawing (fluoro and nitro) and nucleophilic (thiol) moieties makes it a versatile intermediate in organic synthesis, particularly for the preparation of sulfur-containing derivatives. Its structural features enable applications in pharmaceuticals, agrochemicals, and materials science, where selective reactivity and functional group compatibility are essential. The compound’s stability and well-defined reactivity profile facilitate controlled modifications, making it valuable for cross-coupling reactions, polymer functionalization, and ligand design. High purity grades ensure reproducibility in research and industrial processes.
3-(4-fluoro-3-nitrophenyl)propane-1-thiol structure
2229578-26-9 structure
Product Name:3-(4-fluoro-3-nitrophenyl)propane-1-thiol
CAS No:2229578-26-9
MF:C9H10FNO2S
MW:215.244604587555
CID:6463987
PubChem ID:165846387
Update Time:2025-05-24

3-(4-fluoro-3-nitrophenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-nitrophenyl)propane-1-thiol
    • EN300-1821305
    • 2229578-26-9
    • Inchi: 1S/C9H10FNO2S/c10-8-4-3-7(2-1-5-14)6-9(8)11(12)13/h3-4,6,14H,1-2,5H2
    • InChI Key: UJAHCFLVXHHXHQ-UHFFFAOYSA-N
    • SMILES: SCCCC1C=CC(=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 215.04162790g/mol
  • Monoisotopic Mass: 215.04162790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.8Ų

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Additional information on 3-(4-fluoro-3-nitrophenyl)propane-1-thiol

Comprehensive Overview of 3-(4-fluoro-3-nitrophenyl)propane-1-thiol (CAS No. 2229578-26-9)

3-(4-fluoro-3-nitrophenyl)propane-1-thiol (CAS No. 2229578-26-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its fluorinated and nitrophenyl groups, is widely utilized in the synthesis of advanced intermediates for drug development and functional materials. Its unique thiol functionality makes it a valuable building block for click chemistry and bioconjugation applications, aligning with current trends in precision medicine and targeted drug delivery.

The molecular structure of 3-(4-fluoro-3-nitrophenyl)propane-1-thiol features a phenyl ring substituted with both a fluoro and a nitro group, enhancing its reactivity in electrophilic aromatic substitution reactions. Researchers are particularly interested in its potential as a precursor for PET radiotracers, given the growing demand for non-invasive diagnostic imaging tools. The compound’s lipophilicity and thiol reactivity also make it suitable for designing bioactive probes and surface modifiers in nanotechnology.

In the context of green chemistry, 3-(4-fluoro-3-nitrophenyl)propane-1-thiol is being explored for its role in sustainable synthesis methodologies. With increasing emphasis on eco-friendly solvents and catalyst-free reactions, this compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques has been investigated. Such innovations address the rising demand for cost-effective and scalable production processes in the chemical industry.

Another area of interest is the compound’s application in polymer chemistry. Its thiol-ene reactivity enables the fabrication of cross-linked networks for self-healing materials and adhesives, topics frequently searched in material science forums. Additionally, its nitro group can be reduced to an amine, facilitating further derivatization for biocompatible coatings or drug-eluting stents.

From a safety and handling perspective, 3-(4-fluoro-3-nitrophenyl)propane-1-thiol requires standard laboratory precautions, as its nitro and thiol functionalities may pose stability challenges under extreme conditions. However, it is not classified as a hazardous substance under major regulatory frameworks, making it accessible for academic and industrial research. Its storage stability and compatibility with common reagents are frequently discussed in chemical synthesis communities.

In summary, 3-(4-fluoro-3-nitrophenyl)propane-1-thiol (CAS No. 2229578-26-9) is a versatile compound with broad applications in pharmaceuticals, materials science, and green chemistry. Its relevance to cutting-edge research topics like click chemistry, PET imaging, and sustainable synthesis ensures its continued prominence in scientific literature. For researchers seeking high-purity samples or custom synthesis services, this compound remains a critical tool for innovation.

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